Cas no 53-34-9 (6a-Fluprednisolone)

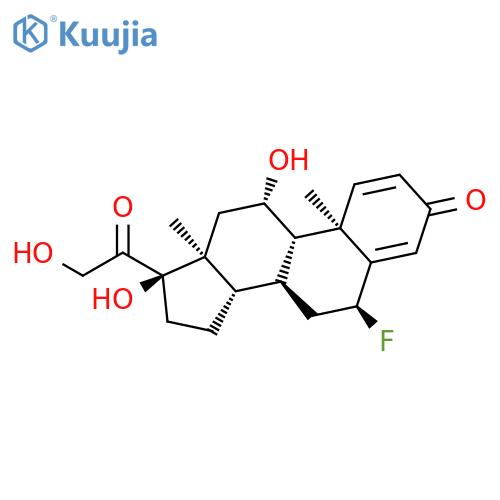

6a-Fluprednisolone structure

商品名:6a-Fluprednisolone

6a-Fluprednisolone 化学的及び物理的性質

名前と識別子

-

- Fluprednisolone

- 6a-Fluoroprednisolone

- (6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

- 6α-Fluprednisolone

- 6alpha-Fluoroprednisolone

- Alphadrol

- Etadrol

- F. I. 6150

- Isopredon

- Prednisolone,6alpha-fluoro

- Vladicort

- 6- alpha -Fluoroprednisolone

- LS-175410

- Pregna-1,20-dione, 6-fluoro-11,17,21-trihydroxy-, (6.alpha.,11.beta.)-

- 6-Fluoroprednisolone

- U 7800

- 6

- FI 6150

- Corticosterone, 1-dehydro-6alpha-fluoro-

- NCGC00159474-03

- Fluprednisolone [USAN:BAN:INN]

- B 673

- 9H05937G3X

- NSC47439NSC 47439

- CHEBI:34474

- 6.alpha.-Fluoroprednisolone

- Prednisolone, 6alpha-fluoro-

- FLUPREDNISOLONE [HSDB]

- FLUPREDNISOLONE [USAN]

- 6-alpha-Fluoroprednisolone 100 microg/mL in Acetonitrile

- Tox21_111698_1

- NSC 47439

- Pregna-1,4-diene-3,20-dione, 6-fluoro-11,17,21-trihydroxy-, (6alpha,11beta)-

- CHEMBL1200774

- D0V9DZ

- HY-107935

- FLUPREDNISOLONE [INN]

- 53-34-9

- Fluprednisolonum

- FLUPREDNISOLONE [MART.]

- Pregna-1,4-diene-3,20-dione, 6alpha-fluoro-11beta,17,21-trihydroxy-

- 6-alpha-Fluoroprednisolone

- EINECS 200-170-8

- 6alpha-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione

- Q732234

- CAS-53-34-9

- DTXCID3026067

- UNII-9H05937G3X

- 6alpha-Fluoro-1-dehydrohydrocortisone

- 6-alpha-Fluoroprednisolone, VETRANAL(TM), analytical standard

- Fluprednisolone [USAN:INN:BAN]

- D04227

- AKOS040759634

- FLUPREDNISOLONE [ORANGE BOOK]

- CS-0030934

- NSC-47439

- DTXSID5046067

- Tox21_113143

- 6alpha-Fluoro-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione

- Prednisolone, 6.alpha.-fluoro-

- NCGC00159474-02

- FLUPREDNISOLONE [WHO-DD]

- EN300-19651649

- 6alpha-Fluoro-1,4-pregnadiene-11beta,17alpha,21-triol-3,20-dione

- NSC47439

- Fluprednisolone (USAN/INN)

- SCHEMBL24232

- Pregna-1,4-diene-3,20-dione, 6-fluoro-11,17,21-trihydroxy-, (6.alpha.,11.beta.)-

- 6.alpha.-Fluoro-11.beta.,21-trihydroxypregna-1,4-diene-3,20-dione

- (6-alpha,11-beta)-6-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione

- (1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-5-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one

- NCGC00182067-02

- DB09378

- Alphadrol (TN)

- Tox21_111698

- FLUPREDNISOLONE [MI]

- A-Fluoroprednisolone

- HSDB 3335

- Corticosterone, 1-dehydro-6.alpha.-fluoro-

- U-7800

- Fluprednisolone [USAN:INN:BAN:NF]

- Fluprednisolonum [INN-Latin]

- Pregna-1,20-dione, 6.alpha.-fluoro-11.beta.,17,21-trihydroxy-

- 6a-Fluprednisolone

- fluprednisolona

- FLUPREDNISOLONE (MART.)

- Fluprednisolonum (INN-Latin)

- TS-09934

- 6-

- 6alpha-Fluprednisolone

- MYYIMZRZXIQBGI-HVIRSNARSA-N

- DA-73407

- 200-170-8

- FF36696

-

- MDL: MFCD00200355

- インチ: 1S/C21H27FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,23,25,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,16?,18+,19-,20-,21-/m0/s1

- InChIKey: MYYIMZRZXIQBGI-HVIRSNARSA-N

- ほほえんだ: C[C@@]12[C@H]3[C@H](C[C@@]4([C@](C(CO)=O)(O)CC[C@H]4[C@@H]3C[C@H](F)C1=CC(=O)C=C2)C)O

計算された属性

- せいみつぶんしりょう: 378.18400

- どういたいしつりょう: 378.18425212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 2

- 複雑さ: 760

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 94.8Ų

じっけんとくせい

- 密度みつど: 1.35 g/cm3

- ゆうかいてん: 208 - 213oC

- ふってん: 572.3°C at 760 mmHg

- フラッシュポイント: 299.9°C

- 屈折率: 1.597

- PSA: 94.83000

- LogP: 1.50560

- ひせんこうど: D +92°

- じょうきあつ: 1.77E-15mmHg at 25°C

6a-Fluprednisolone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-233521-100 mg |

6-α-Fluoroprednisolone, |

53-34-9 | 100MG |

¥4,851.00 | 2023-07-10 | ||

| TRC | F596610-25mg |

6a-Fluprednisolone |

53-34-9 | 25mg |

$ 1646.00 | 2023-09-07 | ||

| Enamine | EN300-19651649-0.05g |

(1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-5-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one |

53-34-9 | 0.05g |

$2755.0 | 2023-09-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-233521-100mg |

6-α-Fluoroprednisolone, |

53-34-9 | 100mg |

¥4851.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1234102-200mg |

Fluprednisolone |

53-34-9 | 98%(HPLC) | 200mg |

$1245 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1234102-200mg |

Fluprednisolone |

53-34-9 | 98%(HPLC) | 200mg |

$1245 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1234102-500mg |

Fluprednisolone |

53-34-9 | 98%(HPLC) | 500mg |

$2310 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1234102-50mg |

Fluprednisolone |

53-34-9 | 98%(HPLC) | 50mg |

$435 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1234102-500mg |

Fluprednisolone |

53-34-9 | 98%(HPLC) | 500mg |

$2310 | 2025-02-21 | |

| TRC | F596610-2.5mg |

6a-Fluprednisolone |

53-34-9 | 2.5mg |

$ 213.00 | 2023-09-07 |

6a-Fluprednisolone 関連文献

-

Alida A. M. Stolker,Paulus W. Zoontjes,Paulus L. W. J. Schwillens,Peter R. Kootstra,Leendert A. van Ginkel,Rainer W. Stephany,Udo A. Th. Brinkman Analyst 2002 127 748

-

S. Peat,J. Whetstone J. Chem. Soc. 1940 276

-

Yuriy A. Abramov CrystEngComm 2015 17 5216

-

Masashi Fukaya,Seikou Nakamura,Mohamed Elamir F. Hegazy,Yoshikazu Sugimoto,Noriko Hayashi,Souichi Nakashima,Masayuki Yoshikawa,Thomas Efferth,Hisashi Matsuda Food Funct. 2018 9 6279

-

Sanjay Kumar Singh,Parth Dadhania,Parameswara Rao Vuddanda,Achint Jain,Sitaram Velaga,Sanjay Singh RSC Adv. 2016 6 2032

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:53-34-9)6-a-Fluorprednisolone

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ